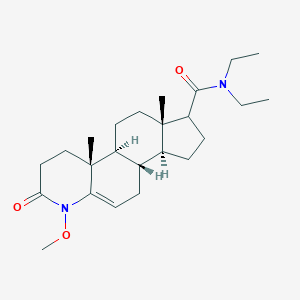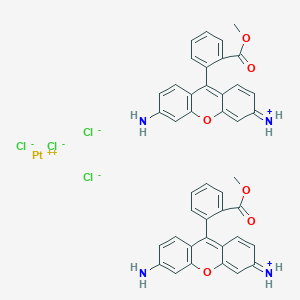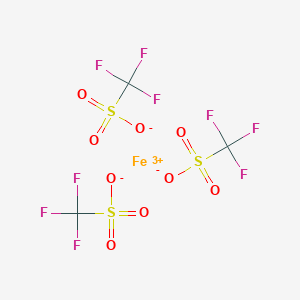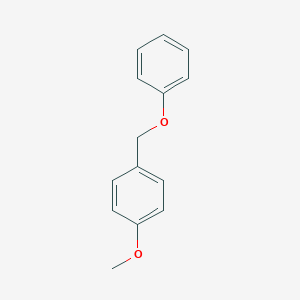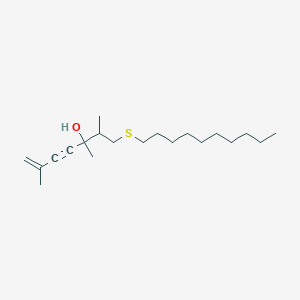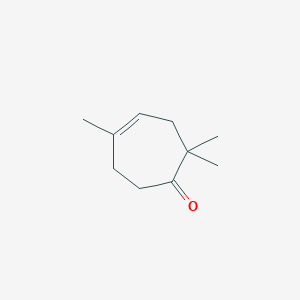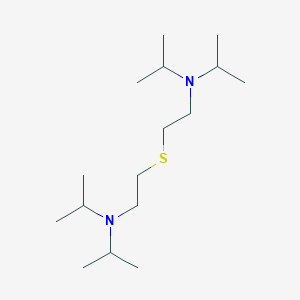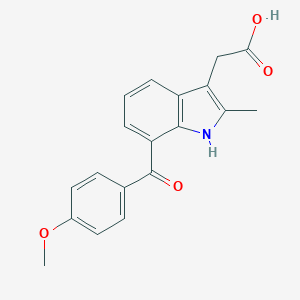
1H-Indole-3-acetic acid, 7-(4-methoxybenzoyl)-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole-3-acetic acid, 7-(4-methoxybenzoyl)-2-methyl- is a synthetic plant hormone that is commonly referred to as 4-MeO-IAA. It is a derivative of indole-3-acetic acid (IAA), which is a natural plant hormone that plays a crucial role in regulating plant growth and development. 4-MeO-IAA is widely used in scientific research to study the mechanism of action of plant hormones and their effects on plant growth and development.
Mécanisme D'action
The mechanism of action of 4-MeO-1H-Indole-3-acetic acid, 7-(4-methoxybenzoyl)-2-methyl- is similar to that of other plant hormones such as 1H-Indole-3-acetic acid, 7-(4-methoxybenzoyl)-2-methyl-. It binds to specific receptors on the surface of plant cells and triggers a signal transduction pathway that leads to changes in gene expression and cellular processes. This ultimately leads to changes in plant growth and development.
Effets Biochimiques Et Physiologiques
4-MeO-1H-Indole-3-acetic acid, 7-(4-methoxybenzoyl)-2-methyl- has been shown to have various biochemical and physiological effects on plant growth and development. It promotes cell division, elongation, and differentiation, which leads to increased plant growth. It also regulates various physiological processes such as seed germination, root development, and flowering.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-MeO-1H-Indole-3-acetic acid, 7-(4-methoxybenzoyl)-2-methyl- in lab experiments is that it is a stable and synthetic compound that can be easily synthesized and purified. It also has a high potency and specificity, which makes it an ideal tool for studying the mechanism of action of plant hormones. However, one of the limitations of using 4-MeO-1H-Indole-3-acetic acid, 7-(4-methoxybenzoyl)-2-methyl- is that it may not fully mimic the effects of natural plant hormones, which can limit the applicability of the results obtained from experiments.
Orientations Futures
There are several future directions for research on 4-MeO-1H-Indole-3-acetic acid, 7-(4-methoxybenzoyl)-2-methyl- and other synthetic plant hormones. One area of research is to investigate the potential use of these compounds in agriculture to improve crop yield and quality. Another area of research is to study the interaction between synthetic and natural plant hormones to better understand the complex regulatory mechanisms that control plant growth and development. Additionally, further research is needed to explore the potential use of synthetic plant hormones in other areas such as biotechnology and medicine.
Conclusion
In conclusion, 1H-Indole-3-acetic acid, 7-(4-methoxybenzoyl)-2-methyl- is a synthetic plant hormone that is widely used in scientific research to study the mechanism of action of plant hormones and their effects on plant growth and development. It has various biochemical and physiological effects on plant growth and development and is a useful tool for investigating the complex regulatory mechanisms that control these processes. Further research is needed to explore the potential applications of synthetic plant hormones in agriculture, biotechnology, and medicine.
Méthodes De Synthèse
The synthesis of 4-MeO-1H-Indole-3-acetic acid, 7-(4-methoxybenzoyl)-2-methyl- involves the reaction of indole-3-acetic acid with 4-methoxybenzoyl chloride in the presence of a base catalyst. The resulting product is purified through a series of chromatography and recrystallization steps to obtain a pure compound.
Applications De Recherche Scientifique
4-MeO-1H-Indole-3-acetic acid, 7-(4-methoxybenzoyl)-2-methyl- is widely used in scientific research to study the mechanism of action of plant hormones and their effects on plant growth and development. It is used in various experiments to investigate the role of plant hormones in regulating plant growth, development, and response to environmental stimuli.
Propriétés
Numéro CAS |
106287-95-0 |
|---|---|
Nom du produit |
1H-Indole-3-acetic acid, 7-(4-methoxybenzoyl)-2-methyl- |
Formule moléculaire |
C19H17NO4 |
Poids moléculaire |
323.3 g/mol |
Nom IUPAC |
2-[7-(4-methoxybenzoyl)-2-methyl-1H-indol-3-yl]acetic acid |
InChI |
InChI=1S/C19H17NO4/c1-11-16(10-17(21)22)14-4-3-5-15(18(14)20-11)19(23)12-6-8-13(24-2)9-7-12/h3-9,20H,10H2,1-2H3,(H,21,22) |
Clé InChI |
OZVQOKMMDTWWGF-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(N1)C(=CC=C2)C(=O)C3=CC=C(C=C3)OC)CC(=O)O |
SMILES canonique |
CC1=C(C2=C(N1)C(=CC=C2)C(=O)C3=CC=C(C=C3)OC)CC(=O)O |
Autres numéros CAS |
106287-95-0 |
Synonymes |
2-Methyl-7-(p-methoxybenzoyl)indol-3-ylacetic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(Chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;phosphoric acid;prop-2-en-1-ol;styrene](/img/structure/B12968.png)

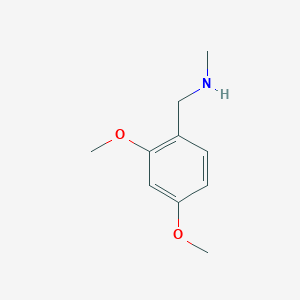

![Amino 5-[bis(2-chloroethyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylate](/img/structure/B12976.png)
